[4,4'-Bipyridine]-2,2'-dicarbonitrile
Overview
Description
[4,4’-Bipyridine]-2,2’-dicarbonitrile: is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Mechanism of Action
Target of Action
[4,4’-Bipyridine]-2,2’-dicarbonitrile is a derivative of the bipyridine family . Bipyridines, especially the 2,2’ and 4,4’ isomers, are known as excellent ligands in coordination chemistry . They interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .
Mode of Action
Bipyridine derivatives are known for their redox activity and electrochromic aptitude . They can act as strong electron acceptors and efficiently stabilize colored radical cations .
Biochemical Pathways
Bipyridine derivatives are known to play a role in various disciplines of research and technology .
Pharmacokinetics
A drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .
Result of Action
Bipyridine derivatives are known to give rise to interesting phenomena, such as various types of chromism .
Action Environment
The action of [4,4’-Bipyridine]-2,2’-dicarbonitrile can be influenced by environmental factors. Emphasis is placed on solvent-/medium- and environment-responsive 4,4′-bipyridine derivatives . Two important classes of 4,4′-bipyridine-based products with solvatochromic and/or environment-responsive character are reviewed: viologens (i.e., N,N′-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4′-bipyridine derivatives) .
Biochemical Analysis
Biochemical Properties
[4,4’-Bipyridine]-2,2’-dicarbonitrile plays a crucial role in various biochemical reactions, particularly in the formation of coordination complexes with transition metals. This compound interacts with enzymes, proteins, and other biomolecules through its nitrogen atoms, which can act as ligands. For instance, it can form stable complexes with zinc ions, which are essential for the catalytic activity of certain enzymes . The interactions between [4,4’-Bipyridine]-2,2’-dicarbonitrile and biomolecules are primarily based on coordination bonds, where the nitrogen atoms of the bipyridine ring donate electron pairs to metal ions, facilitating the formation of stable complexes .
Cellular Effects
[4,4’-Bipyridine]-2,2’-dicarbonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of metal-dependent enzymes. For example, the formation of zinc complexes with [4,4’-Bipyridine]-2,2’-dicarbonitrile can inhibit or activate specific enzymes, thereby altering gene expression and cellular metabolism . Additionally, this compound can impact cell function by affecting the stability and activity of metalloproteins, which play critical roles in cellular processes such as DNA replication, repair, and transcription .
Molecular Mechanism
The molecular mechanism of action of [4,4’-Bipyridine]-2,2’-dicarbonitrile involves its ability to form coordination complexes with metal ions. These complexes can either inhibit or activate enzymes by altering their conformation and catalytic activity. For instance, the binding of [4,4’-Bipyridine]-2,2’-dicarbonitrile to zinc ions can lead to the inhibition of zinc-dependent enzymes, resulting in changes in gene expression and cellular metabolism . Additionally, this compound can interact with other biomolecules through hydrogen bonding and van der Waals forces, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4,4’-Bipyridine]-2,2’-dicarbonitrile can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to [4,4’-Bipyridine]-2,2’-dicarbonitrile has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for researchers working with this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of [4,4’-Bipyridine]-2,2’-dicarbonitrile vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain enzymes by forming stable metal complexes, while at high doses, it can exhibit toxic effects due to the inhibition of essential metalloproteins . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing adverse effects . Toxicity studies have shown that high doses of [4,4’-Bipyridine]-2,2’-dicarbonitrile can lead to cellular damage and impaired organ function in animal models .
Metabolic Pathways
[4,4’-Bipyridine]-2,2’-dicarbonitrile is involved in various metabolic pathways, particularly those related to metal ion homeostasis and enzyme regulation. This compound can interact with enzymes such as metalloproteinases and oxidoreductases, influencing their catalytic activity and metabolic flux . Additionally, [4,4’-Bipyridine]-2,2’-dicarbonitrile can affect the levels of metabolites by modulating the activity of enzymes involved in metabolic pathways . These interactions are critical for maintaining cellular homeostasis and regulating metabolic processes .
Transport and Distribution
The transport and distribution of [4,4’-Bipyridine]-2,2’-dicarbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms, depending on its concentration and the presence of metal ions . Once inside the cell, [4,4’-Bipyridine]-2,2’-dicarbonitrile can bind to metalloproteins and other biomolecules, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its ability to form stable complexes with metal ions, which can enhance its retention and activity .
Subcellular Localization
The subcellular localization of [4,4’-Bipyridine]-2,2’-dicarbonitrile is influenced by its interactions with biomolecules and its ability to form coordination complexes. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on its binding partners and post-translational modifications . Targeting signals and transport mechanisms play a crucial role in directing [4,4’-Bipyridine]-2,2’-dicarbonitrile to specific subcellular locations, where it can exert its biochemical effects . The localization of this compound within cells is essential for its activity and function, as it determines its interactions with enzymes, proteins, and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-2,2’-dicarbonitrile typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine, again using a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4,4’-Bipyridine]-2,2’-dicarbonitrile can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced bipyridine derivatives .
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: [4,4’-Bipyridine]-2,2’-dicarbonitrile is used as a ligand in the formation of coordination complexes with transition metals.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its use as a ligand in coordination chemistry.
3,3’-Bipyridine: Less commonly used but still significant in certain applications.
4,4’-Bipyridine: The parent compound, widely used in the synthesis of other bipyridine derivatives.
Uniqueness: [4,4’-Bipyridine]-2,2’-dicarbonitrile is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as the development of new materials and catalysts .
Properties
IUPAC Name |
4-(2-cyanopyridin-4-yl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-11-5-9(1-3-15-11)10-2-4-16-12(6-10)8-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBACFMBYWFAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576891 | |
Record name | [4,4'-Bipyridine]-2,2'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53829-09-7 | |
Record name | [4,4'-Bipyridine]-2,2'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.